
N-(2-cyclohexyl-2-hydroxyethyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclohexyl-2-hydroxyethyl)pivalamide, also known as CHEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CHEP is a pivaloyloxymethyl prodrug of 2-cyclohexyl-2-hydroxyethylamine (CHEA), which is a potent agonist of the GABA-B receptor. In
Scientific Research Applications
N-(2-cyclohexyl-2-hydroxyethyl)pivalamide has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(2-cyclohexyl-2-hydroxyethyl)pivalamide has been shown to enhance GABA-B receptor activity, which can lead to a reduction in anxiety and depression-like behaviors in animal models. In pharmacology, N-(2-cyclohexyl-2-hydroxyethyl)pivalamide has been used as a tool compound to study the GABA-B receptor and its role in various physiological processes. In medicinal chemistry, N-(2-cyclohexyl-2-hydroxyethyl)pivalamide has been used as a starting point for the development of novel GABA-B receptor agonists with improved pharmacokinetic properties.
Mechanism of Action
N-(2-cyclohexyl-2-hydroxyethyl)pivalamide acts as a prodrug of CHEA, which is a potent agonist of the GABA-B receptor. The GABA-B receptor is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the GABA-B receptor leads to the inhibition of neurotransmitter release, which can result in a reduction in neuronal excitability and a decrease in anxiety and depression-like behaviors.
Biochemical and Physiological Effects
N-(2-cyclohexyl-2-hydroxyethyl)pivalamide has been shown to have significant biochemical and physiological effects in animal models. In rats, for example, N-(2-cyclohexyl-2-hydroxyethyl)pivalamide has been shown to reduce anxiety and depression-like behaviors in various behavioral tests, including the elevated plus maze and the forced swim test. These effects are thought to be mediated through the activation of the GABA-B receptor and the subsequent inhibition of neurotransmitter release.
Advantages and Limitations for Lab Experiments
N-(2-cyclohexyl-2-hydroxyethyl)pivalamide has several advantages for lab experiments, including its high yield and purity, its ability to enhance GABA-B receptor activity, and its potential as a tool compound for studying the GABA-B receptor. However, there are also some limitations to using N-(2-cyclohexyl-2-hydroxyethyl)pivalamide in lab experiments, including its relatively low solubility in water and its potential to undergo hydrolysis under certain conditions.
Future Directions
There are several potential future directions for research involving N-(2-cyclohexyl-2-hydroxyethyl)pivalamide. One area of interest is the development of novel GABA-B receptor agonists based on the structure of N-(2-cyclohexyl-2-hydroxyethyl)pivalamide. These compounds could have improved pharmacokinetic properties and could be used to treat a variety of neurological and psychiatric disorders. Another area of interest is the investigation of the role of the GABA-B receptor in various physiological processes, including pain perception, addiction, and sleep regulation. Finally, there is also potential for the use of N-(2-cyclohexyl-2-hydroxyethyl)pivalamide as a tool compound for studying the GABA-B receptor and its interactions with other neurotransmitter systems.
Synthesis Methods
N-(2-cyclohexyl-2-hydroxyethyl)pivalamide can be synthesized through a multistep process involving the reaction of CHEA with pivaloyl chloride in the presence of a base, followed by purification and isolation. The yield of this reaction is typically high, and the purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-13(2,3)12(16)14-9-11(15)10-7-5-4-6-8-10/h10-11,15H,4-9H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMFNBRMCHBAMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexyl-2-hydroxyethyl)pivalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

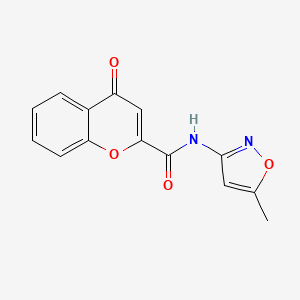
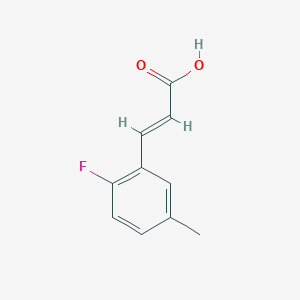
![3-[3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2993099.png)
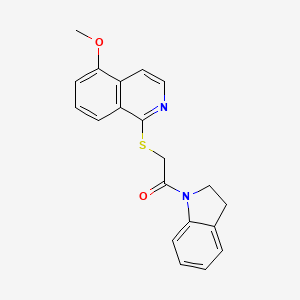
![5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid](/img/structure/B2993102.png)

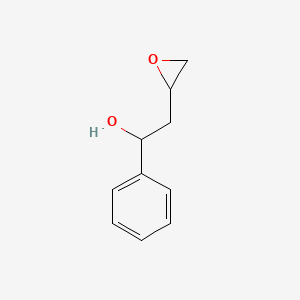

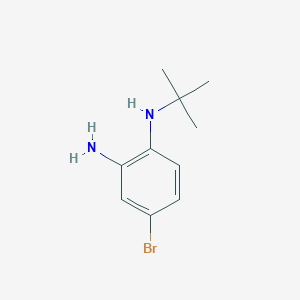
![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2993110.png)

![3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2993115.png)
![6-benzyl-N-(3-chlorobenzyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2993118.png)
